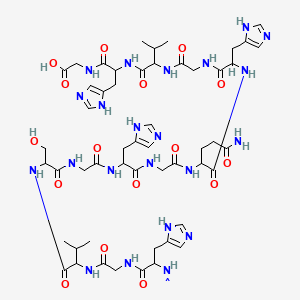

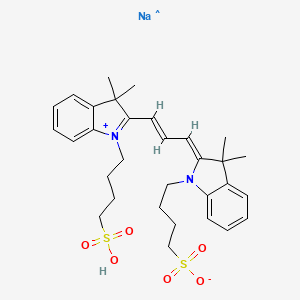

![molecular formula C26H37NO10 B12322117 2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)

2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dihydroxybutanedioic acid: and N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine are two distinct chemical compounds with unique properties and applications.

2,3-dihydroxybutanedioic acid: , commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry, as well as in pharmaceuticals and cosmetics.

N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine: is a synthetic compound that has potential applications in medicinal chemistry and organic synthesis. Its complex structure includes aromatic rings and multiple functional groups, making it a versatile molecule for various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Natural Extraction: Tartaric acid is commonly extracted from by-products of the wine industry, such as grape marc and lees. The extraction process involves neutralizing the potassium bitartrate present in these by-products with calcium hydroxide, followed by acidification with sulfuric acid to precipitate tartaric acid.

Chemical Synthesis: Tartaric acid can also be synthesized from maleic acid through a catalytic hydrogenation process. The reaction involves the reduction of maleic acid in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods:

Fermentation: Industrial production of tartaric acid often involves the fermentation of glucose using specific strains of bacteria or fungi that produce tartaric acid as a metabolic by-product.

Chemical Synthesis: Large-scale chemical synthesis of tartaric acid from maleic acid is also employed in the industry, utilizing efficient catalytic processes to ensure high yields.

Synthetic Routes and Reaction Conditions:

Amination Reaction: The synthesis of this compound typically involves the amination of a suitable precursor, such as a phenylbutanone derivative, with N,N-dimethylamine. The reaction is carried out under controlled conditions, often using a catalyst such as palladium or platinum.

Industrial Production Methods:

Batch Synthesis: Industrial production of this compound may involve batch synthesis processes, where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Synthesis: Continuous flow synthesis techniques can also be employed for the large-scale production of this compound, offering advantages in terms of efficiency, scalability, and safety.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tartaric acid can undergo oxidation reactions to form various products, such as dihydroxyfumaric acid and oxalic acid. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of tartaric acid can yield compounds like meso-tartaric acid and dihydroxysuccinic acid. Reducing agents such as sodium borohydride are typically used.

Esterification: Tartaric acid reacts with alcohols to form esters, such as diethyl tartrate, in the presence of acid catalysts like sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Esterification: Alcohols (e.g., ethanol, methanol), sulfuric acid, reflux conditions.

Major Products:

Oxidation: Dihydroxyfumaric acid, oxalic acid.

Reduction: Meso-tartaric acid, dihydroxysuccinic acid.

Esterification: Diethyl tartrate, dimethyl tartrate.

Types of Reactions:

Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.

Oxidation: Oxidation of the amine group can lead to the formation of N-oxide derivatives. Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.

Common Reagents and Conditions:

Substitution: Halides (e.g., bromine, chlorine), alkoxides, mild temperatures.

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide, room temperature.

Hydrolysis: Hydrochloric acid, sodium hydroxide, reflux conditions.

Major Products:

Substitution: Halogenated derivatives, alkoxylated derivatives.

Oxidation: N-oxide derivatives.

Hydrolysis: Phenol derivatives, amine derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as a chiral resolving agent in the separation of racemic mixtures.

- Employed as a chelating agent in various chemical reactions.

Biology:

- Acts as an antioxidant in biological systems.

- Used in the preparation of buffer solutions for biochemical assays.

Medicine:

- Utilized in pharmaceutical formulations as an excipient.

- Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry:

- Widely used in the food and beverage industry as an acidulant and stabilizer.

- Employed in the production of effervescent tablets and powders.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Studied for its effects on cellular signaling pathways.

Medicine:

- Explored for its potential therapeutic applications in treating neurological disorders.

- Investigated for its role as a potential drug candidate in medicinal chemistry.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

- Employed in the development of new materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds:

Malic acid: Another hydroxycarboxylic acid with similar chelating properties.

Citric acid: A tricarboxylic acid with multiple hydroxyl groups, used as an acidulant and chelating agent.

Uniqueness:

- Tartaric acid has unique stereochemistry, with multiple chiral centers, making it valuable in chiral resolution processes.

- Its strong chelating ability and antioxidant properties distinguish it from other hydroxycarboxylic acids.

Similar Compounds:

N,N-dimethylphenethylamine: A simpler amine with similar structural features but lacking the methoxy groups.

2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine: A related compound without the dimethylamino group.

Uniqueness:

- The presence of both dimethylamino and methoxy groups in the compound provides unique electronic and steric properties

Propriétés

IUPAC Name |

2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDCBFOPBBFVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12322036.png)

![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)

![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)